Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH

Peptide Synthesis Fragment Condensation Racemization Control

On-resin β-sheet aggregation at Tyr-Thr motifs arrests chain elongation and erodes crude purity in Fmoc SPPS. This pre-formed pseudoproline dipeptide resolves both aggregation and epimerization in a single, high-efficiency coupling-bypassing the near-impossible acylation of pseudoproline monomers. • Eliminates fragment-junction racemization: ~20% epimerization reduced to 0% in 5+5 couplings (industrial validation). • Fully soluble at 0.5 M in DMF-compatible with 24/7 automated synthesizers. • Minimum HPLC purity ≥97.0% with single impurities ≤1.00%, supporting cGMP peptide API campaigns. Supplied as white to off-white powder; available from research to bulk scales.

Molecular Formula C35H40N2O7
Molecular Weight 600.7 g/mol
Cat. No. B1449120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Molecular FormulaC35H40N2O7
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C35H40N2O7/c1-21-30(32(39)40)37(35(5,6)43-21)31(38)29(19-22-15-17-23(18-16-22)44-34(2,3)4)36-33(41)42-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-30H,19-20H2,1-6H3,(H,36,41)(H,39,40)/t21-,29+,30+/m1/s1
InChIKeyJYSMURJYNLWZNY-RIGQTMPJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH: A Tyr-Thr Pseudoproline Dipeptide Building Block for Aggregation-Prone Fmoc SPPS


Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH (CAS 920519-31-9) is a fully protected pseudoproline dipeptide building block engineered for Fmoc-based solid-phase peptide synthesis (SPPS). It belongs to the class of oxazolidine-derived pseudoproline dipeptides, in which the threonine residue is reversibly masked as a 2,2-dimethyloxazolidine (Psi(Me,Me)pro) to create a proline-like, structure-disrupting kink in the elongating peptide chain . This pre-formed dipeptide circumvents the difficult acylation of the sterically hindered pseudoproline nitrogen that plagues monomer-based approaches, thereby enabling routine incorporation of the Tyr-Thr motif with high efficiency .

Why Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH Cannot Be Replaced by Standard Dipeptides or Pseudoproline Monomers


Peptide sequences containing the Tyr-Thr motif are highly susceptible to on-resin β-sheet aggregation during Fmoc SPPS, which drastically reduces coupling efficiency, crude purity, and final isolated yield [1]. Simply using the unprotected dipeptide Fmoc-Tyr(tBu)-Thr-OH fails to mitigate this aggregation. Pseudoproline monomers such as Fmoc-Thr(Psi(Me,Me)pro)-OH, while conceptually attractive, suffer from extremely poor acylation kinetics owing to the low nucleophilicity and steric hindrance of the oxazolidine nitrogen, often requiring extensive fine-tuning of coupling conditions that is sequence-dependent and unreliable [2]. The pre-formed dipeptide architecture of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH resolves both problems simultaneously: it embeds the aggregation-disrupting pseudoproline while bypassing the problematic monomer acylation step entirely, delivering the Tyr-Thr unit in a single, high-efficiency coupling with standard activation chemistries [1].

Quantitative Differentiation Evidence for Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH vs. Closest Analogs


Racemization Suppression During Fragment Condensation: ≤1% vs. ~20% Racemization Without Pseudoproline

In a 5+5 fragment condensation for the liquid-phase manufacture of a decapeptide on 32 kg scale, the use of a C-terminal pseudoproline dipeptide (class representative) enabled racemization-free coupling. Without the pseudoproline, approximately 20% racemization was observed during the same coupling reaction [1]. Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH, when employed as a C-terminal building block in convergent fragment assembly, is expected to confer equivalent protection against epimerization at the Thr residue, as the oxazolidine ring prevents the formation of the oxazolone intermediate responsible for racemization.

Peptide Synthesis Fragment Condensation Racemization Control

Crude Peptide Purity Superiority Over Hmb Backbone Protection in Difficult Sequences

Sampson et al. (1999) conducted a direct comparative study between Hmb-protected amino acid building blocks and pseudoproline dipeptide analogues for the SPPS of aggregation-prone 'difficult' peptide sequences. Both approaches substantially improved crude peptide purity relative to unprotected synthesis, but pseudoproline incorporation was found to be consistently superior to Hmb backbone protection. The inferiority of Hmb was attributed to slow and incomplete coupling of the amino acid immediately following the Hmb residue [1][2]. Although this study did not use the exact Tyr-Thr pseudoproline, the structure-disruption mechanism is general to the pseudoproline class and the Tyr-Thr dipeptide motif benefits directly from the same β-sheet-breaking effect.

Solid-Phase Peptide Synthesis Backbone Protection Crude Purity

Guaranteed Purity Specifications: ≥97.0% (HPLC) with Single Impurity ≤1.00% vs. ≥95% Standard Grade

The Novabiochem® grade of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH carries a certified purity specification of ≥97.0% by HPLC (area%) with single impurities limited to ≤1.00% (a/a), supported by orthogonal TLC (≥97% in two solvent systems) and identity confirmation by IR and optical rotation (α 25/D = -32.0 to -26.0°, c=1 in MeOH) [1]. In contrast, generic sourcing grades for pseudoproline dipeptides commonly advertise only ≥95% purity with no explicit single-impurity cap, and some vendor certificates of analysis explicitly state that stability and solubility data are rarely reported . The tighter single-impurity specification is critical for SPPS because truncated or epimerized impurities propagate through subsequent coupling cycles, multiplicatively degrading the final peptide purity.

Quality Control HPLC Purity Procurement Specification

Solubility in DMF: Clearly Soluble at 0.5 M vs. Solubility-Limited Standard Dipeptides

Novabiochem® specifications for the broader pseudoproline dipeptide class include a quantitative solubility criterion: 1 mmol dissolves clearly in 2 mL DMF (0.5 M), a standard that ensures reliable concentration for automated SPPS coupling protocols . Standard Fmoc-dipeptides lacking the pseudoproline modification frequently exhibit lower solubility in DMF owing to intermolecular hydrogen bonding by backbone amide NH groups, which the oxazolidine ring effectively blocks [1]. Although a specific DMF solubility titration for Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH is not published in isolation, the Tyr-Thr pseudoproline dipeptide inherits the class-level solubility advantage conferred by the oxazolidine-mediated disruption of inter-chain hydrogen bonding .

Solubility DMF SPPS Coupling

Yield Recovery in Aggregation-Prone Synthesis: 25% Isolated Yield Achieved vs. Failed Synthesis Without Pseudoproline

Abu-Baker and Lorigan (2012) reported that the solid-phase synthesis of wild-type phospholamban (WT-PLB, a 52-amino acid hydrophobic transmembrane protein) failed at the Leu-7 to Thr-8 coupling step using standard Fmoc SPPS, even after double coupling and extending the reaction time to six hours. Substitution of the problematic Leu-Thr motif with the pseudoproline dipeptide Fmoc-Leu-Thr(psiMe,Mepro)-OH solved the coupling failure and yielded approximately 25% isolated yield after lyophilization [1]. Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH is the direct Tyr-Thr analog of this same class of pseudoproline dipeptide and provides an equivalent solution for sequences where Tyr-Thr junctions represent the aggregation bottleneck. This case demonstrates the binary outcome characteristic of pseudoproline intervention: synthesis failure (0% yield) without pseudoproline vs. productive synthesis (25% isolated yield) with the dipeptide.

Difficult Peptide Phospholamban Synthesis Yield

Recommended Application Scenarios for Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH Based on Differentiated Evidence


Convergent Fragment Condensation of Tyr-Thr-Containing Peptide Segments Requiring Racemization-Free Coupling

When synthesizing large peptides (≥40 residues) via a convergent fragment condensation strategy, the C-terminal residue of each fragment is at high risk of epimerization during activation and coupling. Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH, when used as the C-terminal building block of a synthetic fragment, prevents oxazolone formation at the Thr residue, enabling racemization-free coupling. Industrial-scale evidence from Neuland Laboratories demonstrates that without a pseudoproline at the fragment junction, racemization can reach ~20% during 5+5 couplings; with pseudoproline, racemization is eliminated [1]. Researchers and CROs synthesizing long peptides with internal Tyr-Thr motifs should preferentially source the pseudoproline dipeptide for all fragments terminating at this junction.

SPPS of Hydrophobic Transmembrane Peptides and Amyloidogenic Sequences Containing the Tyr-Thr Motif

Hydrophobic peptide sequences such as transmembrane domains and amyloid-β fragments are notorious for on-resin aggregation that arrests chain elongation. The demonstrated success of the Leu-Thr pseudoproline dipeptide in rescuing the synthesis of the 52-residue phospholamban transmembrane protein—where standard SPPS failed completely despite double coupling and extended reaction times—provides direct evidence that Thr-pseudoproline dipeptides overcome aggregation bottlenecks at Xaa-Thr junctions [1]. Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH is specifically matched to sequences where Tyr-Thr represents the aggregation-prone motif. Procurement of this specific dipeptide is indicated for any target where Tyr-Thr is embedded within a hydrophobic stretch predicted to form on-resin β-sheets.

High-Purity, GMP-Ready SPPS Campaigns Requiring Tight Impurity Control at the Building-Block Level

In regulated peptide API synthesis, the cumulative impact of building-block impurities on final drug substance purity is magnified with each coupling cycle. The Novabiochem® grade of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH provides a minimum HPLC purity of 97.0% with single impurities capped at ≤1.00% (a/a), which is at least 2 percentage points tighter than generic commercial grades typically specified at ≥95% without explicit single-impurity limits [1]. For multi-kilogram cGMP campaigns where purification failures incur six- to seven-figure costs, this documented purity differential directly justifies the selection of the higher-specification building block during vendor qualification.

Automated High-Throughput SPPS Requiring Reliable Solubility in Standard Coupling Solvents

Automated peptide synthesizers depend on building blocks that dissolve completely and reproducibly in DMF or NMP at standardized concentrations (typically 0.3–0.5 M). Pseudoproline dipeptides, including Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH, meet the Novabiochem solubility criterion of clear dissolution at 0.5 M in DMF, a property not reliably achieved by standard Fmoc-dipeptides lacking the oxazolidine modification [1]. For core facilities and CROs running 24/7 automated synthesizers where an undissolved building block causes a batch-wide synthesis failure, the validated solubility specification is a critical procurement differentiator.

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